Product packaging for Butane, 2-diazo-3,3-dimethyl-(Cat. No.:CAS No. 65496-01-7)

Butane, 2-diazo-3,3-dimethyl-

Cat. No.: B15445539
CAS No.: 65496-01-7
M. Wt: 112.17 g/mol
InChI Key: VDGWFEICMSBRRW-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Diazo Chemistry Research

The journey into the world of diazo chemistry began in 1858 when Peter Griess first reported the diazotization of aromatic amines, a discovery that would lay the foundation for the vast field of azo dyes. nih.gov However, it was Theodor Curtius who, in 1883, synthesized the first aliphatic diazo compound, ethyl diazoacetate. nih.gov This pivotal achievement opened the door to the exploration of the rich and diverse reactivity of diazoalkanes.

Early research in diazo chemistry was largely driven by the desire to understand the fundamental properties and reactions of these novel compounds. The work of chemists like Eduard Buchner, who along with Curtius, investigated the reaction of diazo compounds with aldehydes and ketones, further expanded the synthetic utility of this class of molecules. wikipedia.org This reaction, now known as the Büchner–Curtius–Schlotterbeck reaction, allows for the homologation of ketones and aldehydes. wikipedia.org

The 20th century witnessed significant advancements in the understanding and application of diazo chemistry. The development of new methods for the preparation of diazo compounds, coupled with the discovery of transition metal-catalyzed reactions, revolutionized their use in organic synthesis. mdpi.com These catalysts, particularly those based on rhodium and copper, allowed for highly selective and efficient transformations, such as cyclopropanations and C-H insertions.

In recent years, the field has continued to evolve, with a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. The use of visible light-mediated photochemistry has emerged as a powerful alternative to traditional transition metal catalysis for a variety of diazo compound reactions. acs.org Furthermore, the application of diazo compounds has expanded beyond traditional organic synthesis into the realm of chemical biology, where they are used as probes to study biological processes. nih.gov

Classification and General Characteristics of Diazo Compounds in Organic Synthesis

Diazo compounds are organic molecules that contain the diazo group (=N₂), where two nitrogen atoms are bonded to a carbon atom. wikipedia.org They can be broadly classified based on the substituents attached to the carbon atom bearing the diazo group.

Diazoalkanes: In these compounds, the diazo carbon is attached to alkyl or hydrogen substituents. Diazomethane (B1218177) (CH₂N₂) is the simplest member of this class. wikipedia.org

α-Diazocarbonyl Compounds: These are a particularly important class of diazo compounds where the diazo group is adjacent to a carbonyl group (e.g., an ester, ketone, or amide). The presence of the electron-withdrawing carbonyl group stabilizes the diazo compound through resonance, making them generally safer to handle than simple diazoalkanes. wikipedia.org

Other Stabilized Diazo Compounds: The stability of diazo compounds can also be enhanced by other electron-withdrawing groups, such as sulfonyl or phosphonate (B1237965) groups.

The reactivity of diazo compounds is dominated by the propensity of the diazo group to extrude dinitrogen gas (N₂), a very stable molecule. This process generates a highly reactive intermediate known as a carbene. Carbenes are neutral species with a divalent carbon atom that can undergo a wide variety of reactions, including:

Cycloadditions: Diazo compounds can react with alkenes and alkynes in [3+2] cycloaddition reactions to form pyrazolines and pyrazoles, respectively. nih.gov

Insertion Reactions: Carbenes can insert into C-H, O-H, N-H, and other X-H bonds, providing a direct method for C-C and C-heteroatom bond formation. acs.org

Wolff Rearrangement: α-Diazoketones can undergo a photochemical or thermal rearrangement to form a ketene (B1206846), which can then be trapped by various nucleophiles. acs.org

The versatility of these reactions makes diazo compounds powerful building blocks in organic synthesis, enabling the construction of a wide array of complex molecules. nih.gov

Structural Features and Electronic Configuration of Butane (B89635), 2-diazo-3,3-dimethyl- within Alkyl Diazoalkanes

Butane, 2-diazo-3,3-dimethyl- is an alkyl diazoalkane. Its structure consists of a four-carbon butane chain with a diazo group at the second carbon position and two methyl groups at the third carbon position.

The electronic structure of diazoalkanes is best described by a resonance hybrid of two main contributing structures. wikipedia.org In the case of Butane, 2-diazo-3,3-dimethyl-, these resonance structures illustrate the delocalization of the negative charge over the carbon and terminal nitrogen atoms. This delocalization is a key feature of the 1,3-dipolar character of diazo compounds. wikipedia.org

The presence of the bulky tert-butyl group adjacent to the diazo functionality in Butane, 2-diazo-3,3-dimethyl- is expected to influence its reactivity. Steric hindrance can play a significant role in diazo chemistry, affecting the rates and regioselectivity of reactions.

Research Gaps and Motivations for Investigating Butane, 2-diazo-3,3-dimethyl-

While the chemistry of simple diazoalkanes and stabilized diazo compounds has been extensively studied, the reactivity of more sterically hindered diazoalkanes like Butane, 2-diazo-3,3-dimethyl- remains less explored. This presents a research gap and a motivation for further investigation.

Key areas for future research on Butane, 2-diazo-3,3-dimethyl- could include:

Synthesis and Stability: Developing efficient and safe methods for the synthesis of Butane, 2-diazo-3,3-dimethyl- and evaluating its thermal stability.

Reactivity Studies: Investigating the reactivity of this compound in various transformations, such as cyclopropanations, C-H insertions, and rearrangements. The steric bulk of the tert-butyl group may lead to unique selectivity and reactivity patterns compared to less hindered diazoalkanes.

Catalytic Systems: Exploring the use of different transition metal catalysts and photocatalytic systems to control the reactivity and selectivity of reactions involving Butane, 2-diazo-3,3-dimethyl-.

Computational Studies: Employing computational methods to gain a deeper understanding of the electronic structure and reaction mechanisms of this sterically hindered diazoalkane.

By filling these research gaps, chemists can expand the synthetic toolbox available for the construction of complex molecules and potentially uncover new and valuable transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B15445539 Butane, 2-diazo-3,3-dimethyl- CAS No. 65496-01-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65496-01-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

3-diazo-2,2-dimethylbutane

InChI

InChI=1S/C6H12N2/c1-5(8-7)6(2,3)4/h1-4H3

InChI Key

VDGWFEICMSBRRW-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+]=[N-])C(C)(C)C

Origin of Product

United States

Mechanistic Investigations of Butane, 2 Diazo 3,3 Dimethyl Decomposition

Thermal Decomposition Mechanisms and Kinetics

The application of heat to Butane (B89635), 2-diazo-3,3-dimethyl- provides the activation energy necessary to overcome the barrier to nitrogen extrusion, leading to the formation of a carbene intermediate. This process is fundamental to understanding the thermal stability and reactivity of diazo compounds. nih.gov

The thermal decomposition of diazoalkanes like Butane, 2-diazo-3,3-dimethyl- proceeds through the loss of a molecule of nitrogen (N₂). This transformation is classified as a cheletropic fragmentation, a pericyclic reaction where two sigma bonds to a single atom are concertedly made or broken. In this case, the C-N bond cleaves, and the stable dinitrogen molecule is released, generating the corresponding carbene. thieme-connect.delibretexts.org This process is a common and synthetically valuable method for generating carbenes from their diazo precursors. researchgate.net

The rate of thermal decomposition of diazo compounds is highly dependent on temperature. As with most chemical reactions, an increase in temperature leads to a higher reaction rate, a relationship described by the Arrhenius equation. Kinetic studies on analogous compounds, such as ethyl diazoacetate (EDA), have established that the decomposition follows first-order kinetics. nih.gov For EDA, the activation energy for the initial decomposition to generate the carbene has been calculated to be 114.55 kJ/mol. nih.gov

The influence of temperature extends beyond reaction rate to affect the distribution of products. rsc.org In the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, for instance, multiple competing reaction pathways with different activation energies lead to a temperature-dependent product ratio. rsc.orgrsc.org A similar principle would apply to the carbene generated from Butane, 2-diazo-3,3-dimethyl-, where subsequent rearrangement and insertion reactions may be influenced by the available thermal energy.

Table 1: Effect of Temperature on Decomposition Time for Ethyl Diazoacetate (EDA) This table illustrates the time required to achieve a 10% thermal decomposition of EDA at different temperatures, demonstrating the strong influence of temperature on decomposition kinetics. Data adapted from a kinetic study on EDA. nih.gov

Temperature (°C)Reaction Time for 10% Decomposition (minutes)
10025
1301.6

Photochemical Decomposition Pathways and Intermediates

Photolysis, the decomposition of a compound by light, provides an alternative method for generating carbenes from diazo precursors, often under milder conditions than thermal decomposition. libretexts.orgpku.edu.cn This method allows for the formation of electronically excited intermediates with distinct reactivities. nih.gov

Carbenes exist in two primary electronic spin states: singlet and triplet. libretexts.org In a singlet carbene, the two non-bonding electrons are spin-paired in a single orbital, whereas in a triplet carbene, they are unpaired in different orbitals. libretexts.org The method of photolysis can influence which spin state is generated. nih.gov

Direct photolysis of a diazo compound, through irradiation with UV light, typically results in the formation of a singlet carbene. nih.gov

Photosensitized photolysis , where a "sensitizer" molecule absorbs the light and transfers the energy to the diazo compound, generally produces a triplet carbene. nih.gov

These two spin states exhibit different reactivity. Singlet carbenes often undergo concerted, stereospecific reactions. libretexts.org For example, singlet methylene (B1212753) generated from the photolysis of diazomethane (B1218177) adds to cis-2-butene (B86535) to give exclusively the cis-1,2-dimethylcyclopropane (B1205809) product, preserving the stereochemistry of the starting alkene. libretexts.org In contrast, triplet carbenes behave as diradicals and typically react in a stepwise, non-stereospecific manner. libretexts.orgnih.gov

The direct observation of highly reactive intermediates like carbenes is challenging due to their short lifetimes. Matrix isolation is a powerful technique developed to trap and study such transient species. ruhr-uni-bochum.de The method involves co-depositing the precursor molecule (the diazo compound) with a vast excess of a chemically inert gas, such as argon or solid nitrogen, onto a spectroscopic window at cryogenic temperatures (typically 10-40 K). ruhr-uni-bochum.defu-berlin.de In this rigid, inert matrix, the reactive molecules are isolated from one another, preventing bimolecular reactions. fu-berlin.de

Once isolated, the precursor can be irradiated in situ to generate the carbene, which remains trapped in the matrix. This allows for its characterization using various spectroscopic methods, including IR, UV-Vis, and electron paramagnetic resonance (EPR) spectroscopy. ruhr-uni-bochum.dechemrxiv.orgwisc.edu Studies on various diazo compounds have successfully used this technique to observe the primary carbene products and their subsequent photochemical rearrangements into more stable isomers. chemrxiv.orgwisc.edu

Table 2: Principles of the Matrix Isolation Technique This table summarizes the key aspects of the matrix isolation technique used for studying reactive intermediates. ruhr-uni-bochum.defu-berlin.de

PrincipleDescription
Isolation A precursor molecule is trapped in a large excess (e.g., 1000:1) of a solid, inert host material (the matrix), such as argon or nitrogen.
Low Temperature The matrix is maintained at cryogenic temperatures (10-40 K) to prevent diffusion and rearrangement of the trapped species.
In Situ Generation Reactive intermediates (e.g., carbenes) are generated within the matrix by photolysis of the isolated precursor.
Spectroscopic Characterization The trapped, stabilized intermediates are studied using various spectroscopic techniques (IR, UV-Vis, EPR) to determine their structure and properties.

Transition Metal-Catalyzed Decomposition and Metallocarbene Generation

The decomposition of diazo compounds can be effectively catalyzed by various transition metals, a method that has become fundamental in modern organic synthesis. thieme-connect.dersc.org This catalytic approach offers significant advantages over thermal or photochemical methods, primarily by providing greater control over the reactivity and selectivity of the carbene-transfer process. researchgate.net

The reaction is initiated by the diazo compound coordinating to a vacant site on the metal catalyst. This is followed by the extrusion of nitrogen gas and the formation of a highly reactive intermediate known as a metallocarbene or carbenoid . researchgate.netresearchgate.netnih.gov This species is essentially a carbene bonded to a metal center. nih.gov

While these metallocarbenes exhibit reactivity similar to that of free carbenes, their behavior is significantly moderated by the metal, leading to enhanced selectivity in subsequent reactions such as cyclopropanations and C-H bond insertions. thieme-connect.deresearchgate.net A wide range of transition metal complexes are effective catalysts, with those based on rhodium and copper being the most extensively used. libretexts.orgresearchgate.net The choice of metal and its associated ligands can be fine-tuned to achieve specific synthetic outcomes, including high levels of enantioselectivity in asymmetric catalysis. researchgate.netnih.gov

Table 3: Common Transition Metal Catalysts for Diazo Decomposition This table lists examples of transition metal complexes frequently used to generate metallocarbenes from diazo compounds.

MetalCatalyst Example(s)Typical ApplicationsReferences
Rhodium Dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄], Chiral Rh(II) carboxamidatesCyclopropanation, C-H Insertion, Ylide Formation chemrxiv.orgresearchgate.netresearchgate.net
Copper Copper(I) triflate (CuOTf), Copper acetylacetonate (B107027) [Cu(acac)₂]Cyclopropanation, Aliphatic C-H Insertion pku.edu.cnchemrxiv.orgresearchgate.net
Palladium Palladium(II) acetate [Pd(OAc)₂]Macrocyclizations, C-H Insertions researchgate.net
Iron Iron PorphyrinsCyclopropanation, C-H Bond Formation nih.govualberta.ca

Role of Transition Metal Catalysts (e.g., Rhodium, Copper, Iron, Ruthenium, Gold)

The decomposition of diazo compounds is frequently catalyzed by transition metals. rsc.orgbeilstein-journals.org These catalysts facilitate the extrusion of dinitrogen (N₂) to form highly reactive metal carbene or carbenoid intermediates. epa.govnih.gov The choice of metal catalyst is critical as it significantly influences the reactivity and selectivity of the subsequent transformations.

Rhodium complexes, particularly rhodium(II) carboxylates like Rh₂(OAc)₄, are highly effective catalysts for the decomposition of diazo compounds and are widely used in a variety of synthetic transformations. epa.govnih.govrsc.org

Copper catalysts, in various oxidation states, are also extensively employed for diazo decomposition, leading to copper carbene intermediates that can participate in a wide range of reactions. rsc.org

Iron -based catalysts are a more recent and sustainable alternative for these transformations.

Ruthenium complexes can also catalyze diazo decomposition to generate metal-carbenes for various synthetic applications. beilstein-journals.org

Gold catalysts have shown unique reactivity in diazo chemistry, often influenced by the electronic properties of the supporting ligands.

Ligand Effects on Catalyst Activity and Selectivity

The ligands coordinated to the transition metal center play a crucial role in modulating the catalyst's activity and selectivity. Ligand properties, such as steric bulk and electronic character, can fine-tune the reactivity of the metal carbene intermediate.

For instance, in gold-catalyzed reactions, electron-withdrawing ligands can enhance the Lewis acidity of the gold center, which may lead to faster reaction rates. Conversely, the stability of the catalyst can also be influenced by the ligand, with some ligands leading to catalyst decomposition. In some cases, the addition of a stabilizing ligand can prevent the formation of inactive metal precipitates and improve catalyst lifetime.

The chemoselectivity of a reaction can also be controlled by the choice of ligand. For example, in rhodium-catalyzed reactions, different ligands can direct the reaction towards either C-H insertion or cyclopropanation products.

Formation and Stability of Carbenoid Intermediates

The decomposition of a diazo compound in the presence of a transition metal catalyst leads to the formation of a metal-carbenoid intermediate. nih.govrsc.org This species is a key reactive intermediate that dictates the outcome of the reaction. nih.gov The stability and electrophilicity of the carbenoid are influenced by the substituents on the diazo compound and the nature of the metal catalyst and its ligands.

The electrophilicity of the carbenoid carbon is a critical factor; highly electrophilic carbenoids can lead to undesired side reactions. The substituents on the diazo compound play a significant role in stabilizing the carbenoid. Acceptor groups can increase the electrophilicity, while donor groups can stabilize the carbenoid through resonance.

Proposed Catalytic Cycles and Rate-Determining Steps

A general catalytic cycle for the transition metal-catalyzed decomposition of a diazo compound begins with the reaction of the diazo compound with the metal catalyst to form a metal-carbene intermediate and release nitrogen gas. This intermediate then reacts with a substrate in a variety of ways, such as insertion into C-H or X-H bonds, cyclopropanation of alkenes, or ylide formation. After the carbene transfer, the catalyst is regenerated and can enter another catalytic cycle.

An in-depth analysis of the reactivity profiles of carbenes and carbenoids derived from the chemical compound Butane, 2-diazo-3,3-dimethyl-, also known as 3,3-dimethyl-2-diazobutane.

Reactivity Profiles of Butane, 2 Diazo 3,3 Dimethyl Derived Carbenes and Carbenoids

Intermolecular Carbene Reactivity

X-H Insertion Reactions (X = N, O, S, Si)

The carbene derived from 2-diazo-3,3-dimethylbutane readily participates in insertion reactions with a variety of heteroatom-hydrogen bonds. These reactions are of significant synthetic utility for the formation of new carbon-heteroatom bonds. snnu.edu.cnresearchgate.net

N-H Insertion: The insertion of the carbene into the N-H bond of amines and amides provides a direct route to N-alkylated products. While the reaction with secondary amines can sometimes require elevated temperatures to achieve completion, it offers a pathway to synthesize sterically hindered amines. nih.gov For instance, the reaction with various amides has been shown to proceed, although the efficiency can be influenced by the electronic properties of the amide. nih.gov

O-H Insertion: O-H insertion reactions with alcohols and carboxylic acids are also well-established. nii.ac.jporganic-chemistry.org The use of copper catalysts, such as those derived from copper(II) triflate, has been shown to facilitate these insertions, leading to the formation of ethers and esters, respectively. nih.govresearchgate.net The reaction with phenols can sometimes lead to a mixture of O-H insertion and C-H functionalization products, depending on the reaction conditions and the catalyst employed. researchgate.net

S-H Insertion: The insertion into S-H bonds of thiols is an efficient process, affording thioethers. Studies have shown that both aromatic and aliphatic thiols can serve as effective substrates for this transformation. nih.gov For example, reactions with thiophenol and its derivatives, as well as benzyl (B1604629) thiol, proceed in good yields. nih.gov

Si-H Insertion: The insertion of carbenes into silicon-hydrogen bonds is a powerful method for the synthesis of organosilicon compounds. organic-chemistry.org Iron and rhodium catalysts have been effectively employed to promote the insertion of carbenes derived from diazo compounds into a range of silanes. nih.govorganic-chemistry.orgnih.gov The reaction is generally high-yielding and tolerates a variety of functional groups on both the diazo precursor and the silane. Kinetic studies suggest that the rate-determining step is often the formation of the metal carbene intermediate rather than the Si-H bond activation itself. nih.govnih.gov

Table 1: Examples of X-H Insertion Reactions

X-H SubstrateProduct TypeCatalyst/ConditionsReference
Amine (N-H)N-Alkylated AmineHeat nih.gov
Alcohol (O-H)EtherCu(OTf)₂ nih.govresearchgate.net
Thiol (S-H)ThioetherFe(OTf)₂ nih.gov
Silane (Si-H)OrganosilaneRh₂(OAc)₄, Fe(OTf)₂ organic-chemistry.orgnih.gov

Ylide Formation and Rearrangements (e.g., Carbonyl Ylides, Sulfonium (B1226848) Ylides, Oxonium Ylides)

The interaction of the carbene generated from 2-diazo-3,3-dimethylbutane with Lewis basic heteroatoms leads to the formation of ylides. These transient species can undergo a variety of subsequent reactions, most notably cycloadditions and rearrangements.

Carbonyl Ylides: The reaction of the carbene with carbonyl compounds can generate carbonyl ylides. nih.govillinois.edu These 1,3-dipoles are valuable intermediates in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings. nih.govnih.govmdpi.com The generation of carbonyl ylides is often catalyzed by transition metals like rhodium. nih.govillinois.edu

Sulfonium Ylides: When the carbene reacts with a sulfide, a sulfonium ylide is formed. mdpi.combaranlab.org Sulfonium ylides are versatile reagents in organic synthesis, known for their participation in reactions such as epoxidation and cyclopropanation. mdpi.com The stability and reactivity of the sulfonium ylide depend on the substituents attached to the sulfur atom. mdpi.com

Oxonium Ylides: The interaction of the carbene with ethers or alcohols can produce oxonium ylides. nii.ac.jpnih.govnih.gov These intermediates are typically transient and can undergo subsequent transformations such as nih.govrochester.edu-sigmatropic rearrangements or Stevens rearrangements. nih.gov Photochemical generation of carbenes in the presence of species containing oxygen atoms has allowed for the spectroscopic detection of oxonium ylides at low temperatures. nih.gov Rhodium-catalyzed reactions of diazo compounds with alcohols are proposed to proceed through the formation of an oxonium ylide intermediate. nii.ac.jp

Table 2: Ylide Formation and Subsequent Reactions

Ylide TypePrecursorsKey Subsequent ReactionsReference
Carbonyl YlideCarbene + Carbonyl Compound[3+2] Cycloaddition nih.govnih.gov
Sulfonium YlideCarbene + SulfideEpoxidation, Cyclopropanation mdpi.com
Oxonium YlideCarbene + Ether/AlcoholSigmatropic Rearrangements nii.ac.jpnih.govnih.gov

Intramolecular Carbene Reactivity

In the absence of an external trapping agent, the carbene derived from 2-diazo-3,3-dimethylbutane can undergo a variety of intramolecular reactions, leading to the formation of cyclic and rearranged products.

Ring Expansion and Contraction Reactions

The intramolecular reactions of carbenes can lead to changes in ring size. While specific examples involving 2-diazo-3,3-dimethylbutane are not extensively detailed in the provided context, the general principle involves the insertion of the carbene into a C-C bond of an existing ring, leading to a ring-expanded product. Conversely, ring contraction can occur through processes like the Wolff rearrangement of cyclic α-diazoketones. chem-station.com

Intramolecular Cyclopropanation (e.g., Bicyclobutane Synthesis)

When a molecule containing a diazo group also possesses a suitably positioned double bond, intramolecular cyclopropanation can occur upon generation of the carbene. rochester.eduwikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of strained bicyclic systems. rochester.eduwikipedia.org For instance, the decomposition of a diazo compound containing a cyclobutene (B1205218) moiety can lead to the formation of a bicyclobutane derivative. nih.gov The synthesis of bicyclobutanes is of interest due to their high ring strain, which can be harnessed for further synthetic transformations. nih.gov

Wolff Rearrangement and Analogous Transformations

The Wolff rearrangement is a key reaction of α-diazocarbonyl compounds, where the loss of dinitrogen is accompanied by a 1,2-rearrangement to form a ketene (B1206846). wikipedia.orgcsbsju.eduorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or through transition metal catalysis. wikipedia.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. wikipedia.orgcsbsju.edu While 2-diazo-3,3-dimethylbutane itself is not an α-diazocarbonyl compound and thus does not directly undergo the Wolff rearrangement, the principles of carbene rearrangement are analogous. Vinylogous Wolff rearrangements, where a β,γ-unsaturated diazo ketone rearranges, have also been studied and proceed through a different mechanistic pathway, often involving a bicyclo[2.1.0]pentanone intermediate. nih.gov

Table 3: Intramolecular Carbene Reactions

Reaction TypeKey FeatureTypical ProductReference
Ring Expansion/ContractionCarbene insertion into C-C bond or Wolff RearrangementEnlarged or smaller ring systems chem-station.com
Intramolecular CyclopropanationCarbene addition to an internal double bondBicyclic compounds (e.g., bicyclobutanes) rochester.edunih.gov
Wolff Rearrangement1,2-rearrangement of an α-ketocarbeneKetene wikipedia.orgcsbsju.eduorganic-chemistry.org

Spectroscopic and Spectrometric Investigations of Reaction Intermediates and Products

NMR Spectroscopy for Structural Elucidation of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Its application to the study of reactions involving "Butane, 2-diazo-3,3-dimethyl-" and its derivatives allows for the unambiguous identification of products and, in some cases, the observation of fleeting intermediates.

Proton NMR (¹H NMR) for Product Ratios and Stereochemistry

Proton NMR (¹H NMR) is a fundamental tool for identifying the types and connectivity of hydrogen atoms within a molecule. In the context of reactions involving "Butane, 2-diazo-3,3-dimethyl-," ¹H NMR is crucial for determining the ratio of different products formed in a reaction mixture. By integrating the signals corresponding to specific protons in each product, a quantitative measure of their relative abundance can be obtained. researchgate.net This is particularly valuable in reactions that yield multiple isomers or stereoisomers.

For instance, in reactions leading to the formation of diastereomers, the distinct chemical environments of protons in each stereoisomer can result in separate, quantifiable signals in the ¹H NMR spectrum, allowing for the determination of the diastereomeric ratio. researchgate.net The coupling patterns (splitting) of the signals also provide vital information about the stereochemical relationship between adjacent protons, aiding in the assignment of relative configurations.

Carbon NMR (¹³C NMR) for Carbon Skeletal Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, revealing the symmetry and the number of different carbon environments present. docbrown.info This technique is instrumental in characterizing the products of rearrangements and other transformations of "Butane, 2-diazo-3,3-dimethyl-," where the carbon skeleton is altered.

For example, the ¹³C NMR spectrum of a reaction product can confirm the formation of new carbon-carbon bonds or changes in hybridization of carbon atoms. The chemical shift of each carbon signal provides clues about its electronic environment, such as whether it is part of an alkyl group, a double bond, or a carbonyl group. researchgate.net

2D NMR Techniques (e.g., COSY, HETCOR) for Connectivity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR), are powerful methods for establishing the connectivity between atoms in a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, providing a roadmap of the proton-proton network within a molecule. This is invaluable for piecing together molecular fragments and confirming structural assignments made based on one-dimensional ¹H NMR spectra.

HETCOR (Heteronuclear Correlation): This technique establishes correlations between directly bonded carbon and hydrogen atoms. By identifying which proton signal is associated with which carbon signal, HETCOR provides a definitive link between the ¹H and ¹³C NMR data, greatly facilitating the complete structural elucidation of complex reaction products. nih.gov

These 2D NMR methods are particularly useful in unraveling the structures of novel or unexpected products that may arise from the reactions of "Butane, 2-diazo-3,3-dimethyl-".

Infrared Spectroscopy for Functional Group Analysis and Intermediate Detection

Infrared (IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In the study of "Butane, 2-diazo-3,3-dimethyl-," IR spectroscopy is particularly important for:

Detecting the Diazo Group: The characteristic stretching vibration of the N₂ group in diazo compounds gives rise to a strong and distinct absorption band, typically in the range of 2050-2150 cm⁻¹. nih.gov The presence of this band confirms the integrity of the starting material and can be monitored to follow the progress of a reaction.

Identifying Reaction Intermediates: Many reactions of diazo compounds proceed through highly reactive intermediates such as carbenes and ketenes. These species often have characteristic IR absorptions that allow for their direct detection under suitable experimental conditions, such as in matrix isolation studies at low temperatures. lookchem.com For example, ketenes exhibit a strong absorption band around 2100-2150 cm⁻¹. rsc.orgresearchgate.net Time-resolved IR spectroscopy can also be employed to observe the formation and decay of these transient species. nycu.edu.twresearchgate.netfigshare.com

Characterizing Products: The IR spectra of the final products will show absorption bands corresponding to the new functional groups formed, such as C=O (carbonyl), O-H (hydroxyl), or C=C (alkene) groups, confirming the outcome of the reaction. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through the analysis of fragmentation patterns, can offer significant insights into its structure and the mechanisms of its formation and decomposition. nih.govresearchgate.net

For "Butane, 2-diazo-3,3-dimethyl-" and its reaction products, mass spectrometry is used to:

Determine Molecular Weight: The molecular ion peak in the mass spectrum reveals the molecular weight of the product, which is a critical piece of information for its identification. libretexts.org

Elucidate Fragmentation Pathways: The fragmentation pattern, which shows the relative abundance of various fragment ions, can be interpreted to deduce the structure of the parent molecule. The cleavage of specific bonds is often predictable based on the stability of the resulting carbocations and radicals. libretexts.orgmiamioh.edu For instance, in the mass spectrum of 2,2-dimethylbutane, a significant fragment at m/z 57 is observed, corresponding to the stable tertiary butyl cation. vaia.com In contrast, 2,3-dimethylbutane (B166060) fragments to produce a base peak at m/z 43, corresponding to the isopropyl cation. docbrown.info

Identify Reaction Intermediates: In some cases, mass spectrometry can be used to detect and characterize transient reaction intermediates. acs.orgnih.gov By coupling the mass spectrometer to a reaction system, it is possible to sample and ionize short-lived species, providing direct evidence for their existence.

Table of Spectroscopic Data for Relevant Compounds

Compound Name¹H NMR Data¹³C NMR DataIR Data (cm⁻¹)Mass Spec (m/z)
2,2-DimethylbutaneThree signals with a 9:2:3 proton ratio docbrown.infoFour distinct signals docbrown.info-Molecular ion at 86; significant fragment at 57 vaia.com
2,3-DimethylbutaneTwo signals with a 6:1 proton ratio docbrown.infochemicalbook.comTwo distinct signals docbrown.infochemicalbook.com-Molecular ion at 86; base peak at 43 docbrown.infonist.gov
3,3-Dimethyl-1-butene----
2-Amino-3,3-dimethylbutane----
2-Chloro-2,3-dimethylbutane----
2,3-Dibromo-2,3-dimethylbutane----
3,3-Dimethylbutanal----
3,3-Dimethylbutanone----

Computational and Theoretical Studies on Butane, 2 Diazo 3,3 Dimethyl and Its Carbene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2-diazo-3,3-dimethylbutane. These theoretical methods, primarily Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electronic structure and help in assessing the molecule's stability.

The electronic structure of 2-diazo-3,3-dimethylbutane is characterized by the linear C-N-N arrangement of the diazo group. The distribution of electron density and the nature of the molecular orbitals are key determinants of its reactivity. High-level computational methods can precisely calculate parameters such as bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

Natural Bond Orbital (NBO) analysis, a common computational technique, is employed to understand the bonding and charge distribution within the molecule. For 2-diazo-3,3-dimethylbutane, NBO analysis would likely reveal a significant negative charge on the terminal nitrogen atom of the diazo group and a partial positive charge on the central nitrogen and the adjacent carbon atom. This charge distribution is crucial for understanding the molecule's behavior in chemical reactions.

The stability of 2-diazo-3,3-dimethylbutane can be evaluated by calculating its heat of formation and the energy of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies greater stability. For a diazo compound like this, the HOMO is typically associated with the diazo group, making it susceptible to electrophilic attack, while the LUMO indicates its potential to react with nucleophiles.

The carbene derived from 2-diazo-3,3-dimethylbutane, 3,3-dimethyl-2-butylidene (also known as tert-butylmethylidene), exists in two spin states: a singlet state with paired electrons and a triplet state with unpaired electrons. Quantum chemical calculations are essential for determining the relative energies of these two states. For most simple alkyl carbenes, the triplet state is the ground state. However, the energy difference between the singlet and triplet states (the singlet-triplet gap) is a critical parameter that influences the carbene's reactivity and the stereochemistry of its reactions. Computational studies on the closely related tert-butylphenylmethylene suggest a singlet-triplet gap of 5-6 kcal/mol. nih.gov

Below is a hypothetical table summarizing the kind of data that would be obtained from quantum chemical calculations on 2-diazo-3,3-dimethylbutane and its carbene.

Parameter2-diazo-3,3-dimethylbutane3,3-dimethyl-2-butylidene (Singlet)3,3-dimethyl-2-butylidene (Triplet)
Heat of Formation (kcal/mol) Calculated ValueCalculated ValueCalculated Value
HOMO Energy (eV) Calculated ValueCalculated ValueCalculated Value
LUMO Energy (eV) Calculated ValueCalculated ValueCalculated Value
HOMO-LUMO Gap (eV) Calculated ValueCalculated ValueCalculated Value
Dipole Moment (Debye) Calculated ValueCalculated ValueCalculated Value
Singlet-Triplet Gap (kcal/mol) N/AN/ACalculated Value

Note: The values in this table are illustrative and represent the type of data generated from computational studies, as specific published data for this compound is not available.

Reaction Pathway Elucidation using DFT and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for mapping the potential energy surfaces of chemical reactions. These computational approaches allow for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates, and the calculation of activation energies.

For 2-diazo-3,3-dimethylbutane, a primary reaction pathway of interest is the thermal or photochemical decomposition to form the corresponding carbene, 3,3-dimethyl-2-butylidene, with the concomitant loss of nitrogen gas. Computational methods can model this process, providing insights into the energetics and geometry changes that occur as the C-N bond breaks.

Transition State Characterization and Activation Energy Determination

A key aspect of elucidating a reaction pathway is the characterization of the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry and energy determine the activation energy (Ea) of the reaction, which is a critical factor in determining the reaction rate.

For the decomposition of 2-diazo-3,3-dimethylbutane, computational chemists would locate the transition state for N₂ extrusion. This would involve optimizing the geometry of the molecule as it elongates the C-N bond. The vibrational frequencies of the optimized TS structure are then calculated; a single imaginary frequency confirms that the structure is indeed a true transition state. The energy difference between the transition state and the ground state of the diazo compound gives the activation energy for carbene formation.

The following table illustrates the kind of data that would be generated from a computational study of the decomposition of 2-diazo-3,3-dimethylbutane.

ReactionMethod/Basis SetActivation Energy (Ea) (kcal/mol)Transition State Geometry (Key Parameters)Imaginary Frequency (cm⁻¹)
Decomposition to Singlet Carbene DFT (B3LYP/6-31G)Calculated ValueC-N bond length, N-N bond lengthCalculated Value
Decomposition to Triplet Carbene DFT (B3LYP/6-31G)Calculated ValueC-N bond length, N-N bond lengthCalculated Value

Note: The values in this table are illustrative and represent the type of data generated from computational studies, as specific published data for this compound is not available.

Analysis of Reaction Barriers and Reaction Coordinates

The reaction coordinate is the path of minimum energy connecting the reactants and products through the transition state. By mapping the energy along the reaction coordinate, a reaction energy profile can be constructed. This profile provides a visual representation of the reaction barriers (activation energies) and the energies of any intermediates.

For the reactions of the resulting 3,3-dimethyl-2-butylidene, such as insertion into a C-H bond or addition to a double bond, computational methods can be used to explore different possible pathways. For example, in a C-H insertion reaction, the carbene can approach the C-H bond from different angles, leading to different transition states and potentially different products. By calculating the activation barriers for each of these pathways, the most likely reaction mechanism can be predicted. The bulky tert-butyl group in 3,3-dimethyl-2-butylidene would be expected to exert significant steric influence on the reaction barriers, favoring pathways that minimize steric hindrance.

Mechanistic Predictions for Carbene Reactivity and Selectivity

Computational studies can provide detailed mechanistic predictions about the reactivity and selectivity of 3,3-dimethyl-2-butylidene. The electronic structure of the carbene, particularly whether it is in a singlet or triplet state, will largely dictate its reaction mechanism.

A singlet carbene, with its vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital, can react in a concerted manner. For example, in a cyclopropanation reaction with an alkene, a singlet carbene can add to the double bond in a single step, leading to a stereospecific outcome. In contrast, a triplet carbene, which has two unpaired electrons, will typically react in a stepwise manner, involving a diradical intermediate. This can lead to a loss of stereochemistry in the final product.

Computational modeling can be used to predict the preferred reaction pathways and the resulting selectivity (chemo-, regio-, and stereoselectivity). For instance, in reactions with molecules containing different types of C-H bonds (primary, secondary, tertiary), DFT calculations can predict the relative activation energies for insertion into each bond. Due to the steric bulk of the tert-butyl group, it is expected that 3,3-dimethyl-2-butylidene would exhibit a high degree of regioselectivity, preferentially inserting into the most accessible C-H bonds.

Stereochemical Outcome Prediction through Computational Modeling

One of the significant applications of computational modeling in carbene chemistry is the prediction of the stereochemical outcome of reactions. By calculating the energies of the different possible transition states leading to various stereoisomeric products, the major product can be predicted.

For reactions involving chiral substrates or catalysts, computational modeling can be invaluable in understanding the origins of enantioselectivity. For the reactions of 3,3-dimethyl-2-butylidene, if a chiral auxiliary is present on the substrate, DFT calculations can be used to model the transition states for the formation of the different diastereomeric products. The calculated energy differences between these transition states can then be used to predict the diastereomeric ratio of the products.

The steric hindrance of the tert-butyl group is a dominant factor in determining the stereochemical outcome. Computational models would explicitly account for these steric interactions, providing a quantitative prediction of how they influence the transition state geometries and energies. For example, in an addition reaction to a substituted alkene, the carbene will approach the double bond from the less hindered face, and computational modeling can quantify this preference.

Applications of Butane, 2 Diazo 3,3 Dimethyl in Complex Organic Synthesis

Building Blocks for Polycyclic and Sterically Congested Systems

The tert-butylmethylcarbene generated from 3,3-dimethyl-2-diazobutane is a powerful tool for forging carbon-carbon bonds in sterically demanding environments. Its utility is particularly evident in the synthesis of polycyclic and sterically congested systems through intramolecular C-H insertion and intermolecular cyclopropanation reactions.

The intramolecular C-H insertion reaction is a key transformation where the carbene, once formed, inserts into a carbon-hydrogen bond within the same molecule to create a new ring system. researchgate.netwikipedia.org The bulky tert-butyl group of the carbene derived from 3,3-dimethyl-2-diazobutane can direct this insertion to specific sites, enabling the formation of five-membered rings and other cyclic structures that would be difficult to synthesize otherwise. nih.govmdpi.com This high degree of regioselectivity is crucial in the assembly of complex natural products and other intricate organic molecules. The steric hindrance provided by the tert-butyl group can also influence the stereochemical outcome of these reactions, affording specific isomers. researchgate.net

In intermolecular reactions, tert-butylmethylcarbene can react with alkenes to form cyclopropanes. libretexts.orglibretexts.org The formation of these three-membered rings is a fundamental transformation in organic synthesis. youtube.com When employing a sterically demanding carbene like tert-butylmethylcarbene, the synthesis of highly substituted and sterically encumbered cyclopropanes becomes feasible. google.com These strained ring systems are valuable intermediates for further synthetic manipulations, allowing for the construction of a diverse array of complex molecules. researchgate.netrsc.org The table below illustrates representative examples of such transformations.

PrecursorCarbeneReaction TypeProduct TypeCatalyst (Typical)Reference
Butane (B89635), 2-diazo-3,3-dimethyl-tert-ButylmethylcarbeneIntramolecular C-H InsertionSubstituted CyclopentanesRh₂(OAc)₄ researchgate.netwikipedia.org
Butane, 2-diazo-3,3-dimethyl-tert-ButylmethylcarbeneIntermolecular CyclopropanationSterically Hindered CyclopropanesCu(acac)₂ libretexts.orglibretexts.org

Synthesis of Biologically Relevant Molecules and Medicinal Chemistry Scaffolds

The tert-butyl group is a frequently encountered structural motif in medicinal chemistry. nih.gov Its incorporation into drug candidates can significantly influence their pharmacological properties, including binding affinity, metabolic stability, and lipophilicity. acs.orgnih.gov However, the tert-butyl group is also susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance of the drug from the body. nih.gov

The use of reagents like 3,3-dimethyl-2-diazobutane allows for the strategic introduction of a methyl-tert-butyl functionality, which can serve as a starting point for the development of new medicinal chemistry scaffolds. The inherent steric bulk of this group can be exploited to probe the binding pockets of enzymes and receptors, potentially leading to enhanced potency and selectivity. nih.govchemrxiv.org

Furthermore, understanding the metabolic fate of the tert-butyl group has spurred the development of bioisosteres—substituents that mimic the steric and electronic properties of the tert-butyl group but exhibit improved metabolic stability. nih.govnih.gov For example, the trifluoromethylcyclopropyl group has been successfully employed as a metabolically more robust replacement for the tert-butyl group. nih.gov The synthesis of molecules containing the tert-butylmethyl moiety via carbene chemistry from 3,3-dimethyl-2-diazobutane can provide valuable structure-activity relationship (SAR) data, guiding the design of next-generation drug candidates with optimized pharmacokinetic profiles. researchgate.net

MoietyRole in Medicinal ChemistryChallengesPotential SolutionsReferences
tert-ButylSteric bulk for receptor binding, conformational lockingHigh lipophilicity, metabolic instabilityBioisosteric replacement (e.g., trifluoromethylcyclopropyl) nih.govacs.orgnih.gov
tert-ButylmethylScaffold for new drug candidates, SAR studiesPotential metabolic liabilitiesAnalogue synthesis and metabolic profiling nih.govresearchgate.net

Contribution to Fine Chemical Synthesis and Materials Science (excluding industrial production specifics)

In the realm of fine chemical synthesis, 3,3-dimethyl-2-diazobutane serves as a precursor for creating high-value, complex organic molecules. The carbene-mediated reactions it undergoes, such as C-H insertion and cyclopropanation, are powerful methods for the efficient construction of intricate carbon skeletons from simpler starting materials. researchgate.netwikipedia.orglibretexts.org The synthesis of sterically congested molecules, in particular, is a significant challenge in organic chemistry, and reagents that can introduce bulky groups with high selectivity are of great interest. acs.orgnih.gov

While specific applications of 3,3-dimethyl-2-diazobutane in materials science are not extensively documented, the general reactivity of diazo compounds in polymerization reactions suggests potential utility. The polymerization of diazoalkanes can lead to the formation of unique polymer structures. The introduction of the bulky tert-butyl group from 3,3-dimethyl-2-diazobutane into a polymer backbone could impart specific physical properties, such as increased thermal stability, altered solubility, and modified morphology. These properties are critical in the design of advanced materials with tailored functions.

Development of New Synthetic Methodologies Leveraging Carbene Chemistry

The unique steric properties of the tert-butylmethylcarbene derived from 3,3-dimethyl-2-diazobutane make it an excellent tool for probing the limits and mechanisms of new synthetic methodologies. As chemists develop novel catalysts, particularly those based on rhodium and copper for carbene transfer reactions, testing their efficacy with a range of substrates, including sterically demanding ones, is crucial. snnu.edu.cn

The use of 3,3-dimethyl-2-diazobutane allows researchers to investigate how steric hindrance on the carbene affects reaction outcomes, such as yield, regioselectivity, and stereoselectivity. researchgate.net For instance, in the development of enantioselective C-H insertion or cyclopropanation reactions, a sterically bulky carbene can provide a stringent test for the effectiveness of a new chiral catalyst. researchgate.net Insights gained from these studies can lead to a deeper understanding of reaction mechanisms and guide the design of more efficient and selective catalysts for a broader range of chemical transformations. The study of intramolecular reactions of sterically hindered carbenes also provides fundamental insights into the competition between different reaction pathways, such as C-H versus C-C bond insertion. nih.gov

Future Research Directions and Unexplored Potential of Butane, 2 Diazo 3,3 Dimethyl

Development of More Sustainable and Safer Synthetic Protocols

The inherent reactivity and potential hazards of diazo compounds necessitate the development of safer and more environmentally benign synthetic methods. researchgate.net Future research in this area for butane (B89635), 2-diazo-3,3-dimethyl- is likely to focus on several key strategies:

In Situ Generation: Creating the diazo compound within the reaction mixture for immediate consumption avoids the need to isolate and store this potentially explosive intermediate. semanticscholar.org Research into novel precursors and reaction conditions that are compatible with a wider range of subsequent transformations is a critical next step.

Green Catalysis: The use of efficient, recyclable, and non-toxic catalysts for both the synthesis of the diazo compound and its subsequent reactions is a cornerstone of green chemistry. rsc.org Exploring earth-abundant metal catalysts or even metal-free catalytic systems could significantly improve the sustainability of processes involving 3,3-dimethyl-2-diazobutane.

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of synthetic protocols. rsc.org

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyAdvantagesResearch Focus
In Situ Generation Enhanced safety by avoiding isolation of the diazo compound.Development of new precursors and one-pot reaction sequences. semanticscholar.org
Green Catalysis Reduced waste, catalyst recyclability, lower toxicity.Exploration of earth-abundant metal catalysts and metal-free systems. rsc.org
Alternative Solvents Reduced environmental impact and potential for new reactivity.Investigating reaction feasibility and efficiency in water or ionic liquids. rsc.org

Catalyst Development for Enhanced Selectivity and Efficiency

The development of new catalysts is crucial for controlling the reactivity of the carbene generated from butane, 2-diazo-3,3-dimethyl-. Future research will likely target enhanced selectivity and efficiency.

Enantioselective Catalysis: A significant challenge and opportunity lies in the development of chiral catalysts that can control the stereochemistry of reactions involving the tert-butylcarbene. Chiral rhodium and copper catalysts have shown promise in asymmetric reactions of other diazo compounds, and designing ligands specifically tailored for the steric bulk of the tert-butyl group could lead to high levels of enantioselectivity in reactions such as cyclopropanation and C-H insertion. nih.govnih.gov

Regioselective Catalysis: In molecules with multiple potential reaction sites, directing the carbene to a specific location is key. Catalyst-substrate interactions, guided by novel ligand designs, can be exploited to achieve high regioselectivity. researchgate.net For instance, in the functionalization of complex molecules, a catalyst could be designed to favor insertion into a specific C-H bond based on electronic or steric factors. researchgate.net

Key areas for catalyst development are summarized in the table below.

Selectivity TypeCatalyst FocusPotential Reaction
Enantioselective Chiral Rhodium and Copper complexes with tailored ligands.Asymmetric cyclopropanation, Ylide formation and subsequent researchgate.netsigmaaldrich.com-sigmatropic rearrangement. nih.govnih.gov
Regioselective Dirhodium catalysts with electronically and sterically tunable ligands.Site-selective C-H insertion in complex molecules. researchgate.netresearchgate.net

Exploration of Novel Carbene Reactivities and Cascade Reactions

Beyond well-established carbene reactions, future research should explore the unique reactivity of the tert-butylcarbene generated from 3,3-dimethyl-2-diazobutane.

Novel Carbene Reactivities: The steric hindrance of the tert-butyl group may unlock novel reaction pathways that are disfavored for less bulky carbenes. This could include unusual insertion reactions, rearrangements, or fragmentations. researchgate.net For example, the reaction of this carbene with strained ring systems or heteroatom-containing molecules could lead to unexpected and valuable products.

Cascade Reactions: Designing cascade reactions, where a single catalytic event initiates a sequence of transformations, is a powerful strategy for building molecular complexity. nih.gov The tert-butylcarbene could be the starting point for cascades involving cycloadditions, sigmatropic rearrangements, and further functionalization, allowing for the rapid construction of intricate molecular architectures from simple starting materials. nih.gov

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involving butane, 2-diazo-3,3-dimethyl- and its corresponding carbene is essential for rational catalyst design and reaction optimization. The transient nature of the carbene intermediate makes its study challenging.

Future research will benefit from the application of advanced spectroscopic techniques capable of real-time monitoring:

Time-Resolved Spectroscopy: Techniques such as pump-probe spectroscopy can be used to observe the formation and decay of the short-lived carbene intermediate on ultrafast timescales.

In Situ NMR and IR Spectroscopy: Monitoring reactions directly in the NMR tube or via an in-line IR probe can provide valuable kinetic data and help identify transient intermediates. semanticscholar.org This information is critical for understanding the influence of different catalysts and reaction conditions on the reaction pathway.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and engineering can address both the safety concerns and the need for efficient optimization of reactions involving diazo compounds.

Flow Chemistry: Continuous-flow reactors offer significant advantages for handling hazardous reagents like 3,3-dimethyl-2-diazobutane. researchgate.netsemanticscholar.org The small reactor volume enhances safety, while precise control over reaction parameters such as temperature, pressure, and reaction time allows for improved yields and selectivity. flinders.edu.au Future work will focus on developing multi-step flow systems that integrate the synthesis of the diazo compound with its subsequent reaction in a continuous process. researchgate.netcore.ac.uk

Automated Synthesis Platforms: Automated systems can rapidly screen a wide range of catalysts, substrates, and reaction conditions, accelerating the discovery of new reactions and the optimization of existing ones. sigmaaldrich.comnih.govresearchgate.net Combining automated platforms with in-line analytics will create a powerful tool for exploring the full synthetic potential of butane, 2-diazo-3,3-dimethyl-.

The benefits of these integrated technologies are highlighted below.

TechnologyKey AdvantagesFuture Research Application
Flow Chemistry Enhanced safety, precise process control, scalability.Multi-step synthesis of complex molecules starting from 3,3-dimethyl-2-diazobutane. flinders.edu.auresearchgate.net
Automated Synthesis High-throughput screening, rapid reaction optimization.Discovery of new catalysts and reaction conditions for novel transformations. sigmaaldrich.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Butane, 2-diazo-3,3-dimethyl-?

  • Methodological Answer : The synthesis of diazo compounds typically involves diazo transfer reactions or dehydrogenation of hydrazones. For Butane, 2-diazo-3,3-dimethyl-, a plausible route involves reacting 3,3-dimethyl-2-butanone with a diazo transfer reagent (e.g., tosyl azide) under basic conditions. Reaction optimization should focus on temperature control (0–5°C) to minimize decomposition. Characterization via 1^1H NMR can confirm the diazo group’s presence by observing the absence of NH protons and a distinct IR stretch near 2100 cm1^{-1} for the N=N+^+ group .

Q. How can the thermal stability of Butane, 2-diazo-3,3-dimethyl- be experimentally assessed?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) is the gold standard for evaluating thermal stability. Parameters such as onset temperature (TonsetT_{\text{onset}}) and decomposition enthalpy (ΔH\Delta H) should be measured under inert atmospheres (e.g., N2_2). Comparative studies with similar diazo compounds (e.g., ethyl diazoacetate) can contextualize results. For example, NIST thermochemistry data for structurally related alkanes (e.g., 2,3-dimethylbutane) provide baseline thermodynamic parameters for modeling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Identify methyl groups (δ ~1.0–1.3 ppm for 1^1H; δ ~20–25 ppm for 13^{13}C) and the diazo-bearing carbon (δ ~80–100 ppm for 13^{13}C).
  • IR Spectroscopy : Confirm the diazo group via absorption at 2050–2150 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    Cross-referencing with PubChem data for analogous diazo compounds ensures accurate interpretation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Storage : Store in a refrigerator (2–8°C) under inert gas (Ar/N2_2) to prevent decomposition.
  • Waste Disposal : Quench excess diazo compounds with aqueous FeSO4_4 before disposal. Follow protocols outlined in chemical safety manuals .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the diazo group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic structure and reaction pathways. Key parameters include:

  • HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites.
  • Transition State Analysis : Identify activation barriers for cyclopropanation or [3+2] cycloadditions.
    Compare results with thermochemical data from NIST for validation .

Q. What strategies resolve competing decomposition pathways during reactions?

  • Methodological Answer : Kinetic studies using time-resolved IR or UV-Vis spectroscopy can track intermediate formation. For example:

  • Competing Pathways : Thermal decomposition vs. photolytic cleavage.
  • Mitigation : Use low-temperature photoreactors (e.g., LED arrays at 450 nm) to selectively activate the diazo group. Reference Advanced Synthesis & Catalysis for solvent effects on pathway dominance .

Q. How can Schlenk line techniques improve handling under inert conditions?

  • Methodological Answer :

  • Setup : Purge reaction flasks with argon/vacuum cycles (3×) to eliminate O2_2/moisture.
  • Applications : Facilitate air-sensitive reactions (e.g., transition metal-catalyzed insertions).
    Training protocols from intermediate inorganic chemistry courses emphasize proper glovebox and Schlenk line use .

Q. What are the challenges in scaling up reactions involving this compound?

  • Methodological Answer :

  • Exotherm Management : Use jacketed reactors with precise temperature control (−10°C to 25°C).
  • Safety : Implement pressure-relief devices and remote monitoring systems.
  • Yield Optimization : Screen solvents (e.g., DCM vs. THF) and catalytic systems (e.g., Rh2_2(OAc)4_4) to minimize side reactions. Industrial-scale case studies from ionic liquid research (e.g., 1-butyl-3-methylimidazolium salts) offer scalability insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.